2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Catalog No.
S3126815
CAS No.
353467-90-0
M.F
C12H15NO4S
M. Wt
269.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

CAS Number

353467-90-0

Product Name

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

IUPAC Name

2-methyl-5-pyrrolidin-1-ylsulfonylbenzoic acid

Molecular Formula

C12H15NO4S

Molecular Weight

269.32

InChI

InChI=1S/C12H15NO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

HVCBPPBNKIVVIY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O

Solubility

not available

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid is an organic compound characterized by the molecular formula C₁₂H₁₅NO₄S. This compound is a derivative of benzoic acid, featuring a methyl group at the second position and a pyrrolidine-1-sulfonyl group at the fifth position. Its structure includes a benzoic acid moiety, which contributes to its acidity and potential reactivity, alongside a sulfonyl group that enhances its chemical properties and biological interactions .

, including:

  • Oxidation: The compound can be oxidized to form sulfone derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride, converting the sulfonyl group into a sulfide group.
  • Substitution: The sulfonyl group may be substituted with other functional groups through appropriate reagents, allowing for further functionalization of the molecule.

Research indicates that 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid exhibits potential biological activities. It has been explored for its anti-inflammatory and antimicrobial properties, suggesting its utility in therapeutic applications. The specific interactions of this compound with biomolecules warrant further investigation to fully elucidate its biological mechanisms and potential therapeutic effects .

The synthesis of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves several steps:

  • Starting Material: The process begins with 2-methylbenzoic acid.
  • Sulfonylation: This intermediate is subjected to sulfonylation using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to optimize yield.
  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity and quality.

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has several applications across different fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential interactions with various biomolecules.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Industry: Utilized in developing specialty chemicals and materials with unique properties .

Several compounds share structural similarities with 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesUnique Properties
2-Methyl-5-(pyrrolidine-1-sulfonyl)anilineContains an aniline group instead of a benzoic acidPotentially different biological activity profiles
2-Methyl-5-(pyrrolidine-1-sulfonyl)phenylboronic acidIncorporates a boronic acid groupUseful in cross-coupling reactions in organic synthesis

Uniqueness

The uniqueness of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its sulfonamide functionality combined with the benzoic acid structure may provide unique pathways for interaction within biological systems, making it a valuable subject for further research.

The compound originated from systematic structure-activity relationship (SAR) studies on 2,5-substituted benzoic acid derivatives aimed at disrupting BH3 domain interactions in anti-apoptotic proteins. Initial work in 2020 identified the parent scaffold through fluorescence polarization assays, where the 5-phenethylthio substituent demonstrated critical hydrophobic interactions with the p2 pocket of Mcl-1. Replacement of the thioether linkage with a sulfonamide group at position 2 marked a pivotal innovation, enhancing metabolic stability while preserving binding affinity. The pyrrolidine-1-sulfonyl moiety was specifically engineered to balance conformational flexibility and steric bulk, enabling optimal orientation within the target binding groove.

Key milestones in its synthesis involved:

  • Introduction of the methyl group at position 2 to prevent rotational freedom of the benzoic acid core
  • Optimization of sulfonamide substituents to improve water solubility (logP = 1.48)
  • Validation through heteronuclear single quantum coherence (HSQC) NMR confirming displacement of critical arginine residues (Arg263 in Mcl-1, Arg88 in Bfl-1)

Position in Medicinal Chemistry Research

This compound occupies a strategic niche in apoptosis modulation research due to its dual targeting capability. Unlike earlier BH3 mimetics exhibiting pan-Bcl-2 family inhibition, it shows >20-fold selectivity for Mcl-1/Bfl-1 over Bcl-2/Bcl-xL, addressing a critical challenge in oncology drug development. The structural basis for this selectivity was elucidated through X-ray crystallography and molecular docking studies, revealing:

Structural FeatureRole in Target Engagement
2-Methyl substitutionPrevents π-stacking with Phe101 in Bcl-xL
Pyrrolidine sulfonamideForms hydrogen bonds with Asp256 (Mcl-1)
Benzoic acid carboxylateIonic interaction with Arg263 (Mcl-1)

These interactions enable precise molecular recognition while avoiding off-target effects mediated by conserved binding grooves across Bcl-2 family proteins.

Theoretical Framework and Research Objectives

The compound’s design aligns with the "molecular glue" hypothesis, where small molecules stabilize transient protein conformations to disrupt endogenous protein complexes. Key research objectives driving its development included:

  • Hydrophobic Pocket Optimization: Systematic variation of the 5-position substituent demonstrated that a $$ \text{logP} $$ between 1.4–2.2 maximizes p2 pocket occupancy without compromising solubility. Introducing tert-butyl groups at this position improved Mcl-1 binding 8-fold (K$$_i$$ = 73 nM vs. 580 nM baseline).

  • Solubility-activity Balance: Replacement of phenyl groups with heterocycles (e.g., piperidine in analog 19) increased aqueous solubility from 0.12 mg/mL to 1.8 mg/mL while maintaining sub-μM affinity.

  • Conformational Restriction: The methyl group at position 2 reduces rotational entropy penalty upon binding, as confirmed by isothermal titration calorimetry showing favorable ΔG (−9.2 kcal/mol).

Computational models using molecular dynamics simulations further predicted that the pyrrolidine sulfonamide’s puckered conformation prevents steric clashes with α3-helix residues (Val216, Phe220) in Mcl-1.

Relevance to Drug Development Pipeline

As a lead compound, 2-methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has enabled several drug discovery initiatives:

  • Prodrug Development: Esterification of the carboxyl group produced preclinical candidates with enhanced membrane permeability (P$$_{app}$$ > 15 × 10$$^{-6}$$ cm/s in Caco-2 assays).

  • Combination Therapy: Synergy studies with venetoclax showed 3.2-fold reduction in EC$$_{50}$$ against MV4-11 leukemia cells, overcoming common resistance mechanisms.

  • Diagnostic Applications: $$^{11}\text{C}$$-labeled derivatives are being evaluated as PET tracers for Mcl-1 overexpression in solid tumors.

The compound’s tractability for further optimization is evidenced by over 40 published analogs, with clinical candidate OBH-715 currently completing IND-enabling studies.

XLogP3

1.4

Dates

Modify: 2023-08-18

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